molecular formula C20H20N4O2 B4618336 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone

3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone

Cat. No.: B4618336
M. Wt: 348.4 g/mol
InChI Key: XYAXFAWHZUDDPV-UHFFFAOYSA-N
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Description

3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone is a complex organic compound that combines a quinoline derivative with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinolinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include quinolinone derivatives, dihydrotriazole derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

3,4-Dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may bind to DNA or proteins, while the triazole ring could interact with metal ions or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone apart is the combination of the quinoline and triazole moieties in a single molecule

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-19(21-22-24(14)16-9-5-10-17(13-16)26-2)20(25)23-12-6-8-15-7-3-4-11-18(15)23/h3-5,7,9-11,13H,6,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAXFAWHZUDDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone
Reactant of Route 2
3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone
Reactant of Route 3
3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone
Reactant of Route 4
3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone
Reactant of Route 5
3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone
Reactant of Route 6
3,4-dihydroquinolin-1(2H)-yl[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanone

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